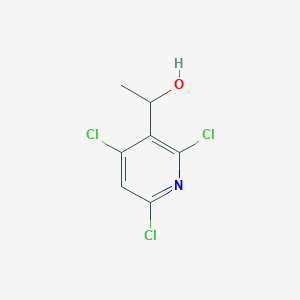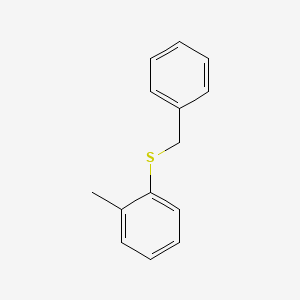
1-Methyl-3-acetoxy-azacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-acetoxy-azacyclohexane is a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-acetoxy-azacyclohexane typically involves the reaction of azacyclohexane derivatives with acetylating agents. One common method includes the acetylation of 1-methyl-azacyclohexane using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-acetoxy-azacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Methyl-3-hydroxy-azacyclohexane.
Substitution: Various substituted azacyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-acetoxy-azacyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-acetoxy-azacyclohexane involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding azacyclohexane derivative, which can then interact with biological pathways. The nitrogen atom in the ring structure may also participate in hydrogen bonding and other interactions with target molecules .
Comparación Con Compuestos Similares
1-Methyl-3-hydroxy-azacyclohexane: Similar structure but with a hydroxyl group instead of an acetoxy group.
1-Methyl-3-chloro-azacyclohexane: Contains a chloro group instead of an acetoxy group.
1-Methyl-3-methoxy-azacyclohexane: Features a methoxy group in place of the acetoxy group.
Uniqueness: The presence of the acetoxy group allows for specific chemical modifications and interactions that are not possible with other substituents .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3 |
Clave InChI |
CTVJTRDKSBQDGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


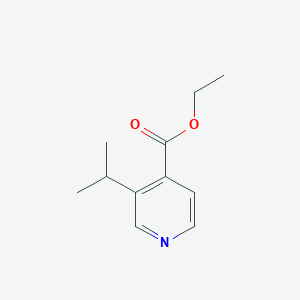
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
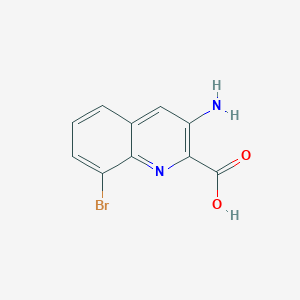
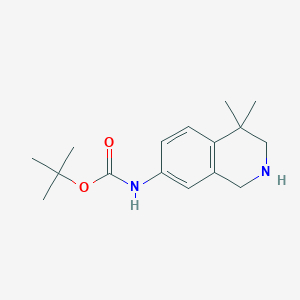
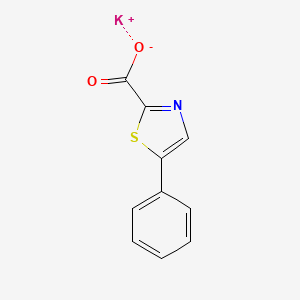
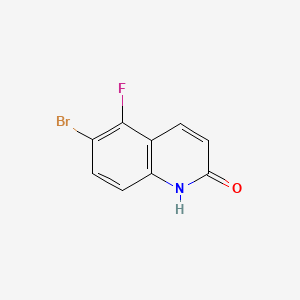
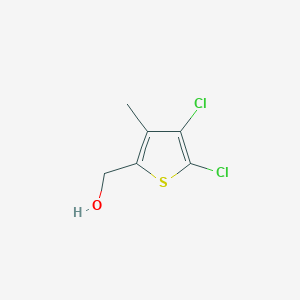
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)

